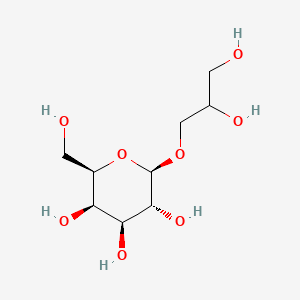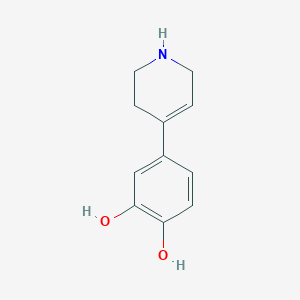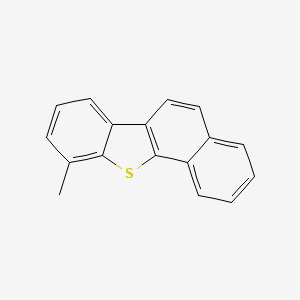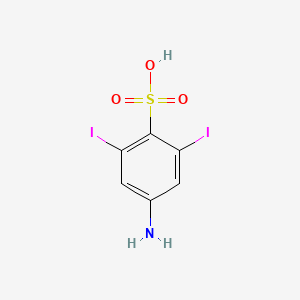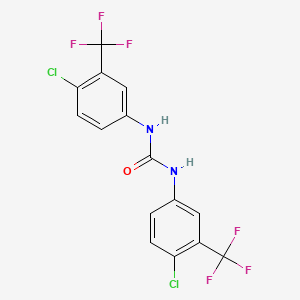
氟库仑
描述
Flucofuron is a member of the class of phenylureas that is urea in which each nitrogen is substituted by a 4-chloro-3-(trifluoromethyl)phenyl group. It has a role as an epitope. It is an organofluorine pesticide, an organochlorine pesticide, a member of monochlorobenzenes, a member of (trifluoromethyl)benzenes and a member of phenylureas. It derives from a 1,3-diphenylurea.
科学研究应用
抗锥虫化合物
氟库仑已被鉴定为一种很有前景的抗锥虫化合物 . 锥虫是一类鞭毛原生动物,包括对人类有严重危害的病原体,引起利什曼病、恰加斯病和昏睡病等疾病 . 氟库仑对利什曼原虫亚马逊种和克氏锥虫具有活性,这两种寄生虫分别是利什曼病和恰加斯病的病原体 . 它诱导这些寄生虫的程序性细胞死亡 .
抗媒介活性
氟库仑对多种媒介物种表现出活性 . 媒介是有机体,它们将病原体和寄生虫从一个感染者(或动物)传播到另一个感染者,导致人类群体中发生严重疾病。
抗金黄色葡萄球菌属活性
据报道,氟库仑对金黄色葡萄球菌属具有活性 . 金黄色葡萄球菌是一类细菌,它们会导致多种疾病,这些疾病是由于感染了身体的各种组织而引起的。
抗血吸虫属活性
氟库仑已显示出对血吸虫属具有活性 . 血吸虫属是一种吸虫属,俗称血吸虫。它们是寄生扁形动物,是人类中高度重要的血吸虫病感染的主要原因。
潜在的抗食脑阿米巴治疗剂
氟库仑已成为一种很有前景的候选药物,对两种 N. fowleri 菌株 的滋养体表现出高疗效。N. fowleri,俗称“食脑阿米巴”,是奈格里菌属的一种,属于穿孔虫门。它是一种自由生活的嗜热阿米巴,存在于温暖的淡水和土壤中。
化学疗法
氟库仑正在研究其在化学疗法中的潜在用途 . 化学疗法是一种癌症治疗方法,它使用一种或多种抗癌药物作为标准化化学疗法方案的一部分。
作用机制
Target of Action
Flucofuron is a compound that has shown activity against various vectors and has previously been reported to have activity against Staphylococcus spp. and Schistosoma spp. . It demonstrates activity against Leishmania amazonensis and Trypanosoma cruzi , which are the causative agents of leishmaniasis and Chagas disease respectively . These diseases affect millions of people around the world .
Mode of Action
Flucofuron interacts with its targets and induces programmed cell death in the parasites . It has been observed to induce chromatin condensation, reactive oxygen species accumulation, and plasma membrane permeability in parasites . It also causes alterations in ATP levels and mitochondrial membrane potential . These events demonstrate that flucofuron produces programmed cell death in both parasites .
Biochemical Pathways
The observed effects such as chromatin condensation, reactive oxygen species accumulation, plasma membrane permeability, and alterations in atp levels and mitochondrial membrane potential suggest that flucofuron may affect multiple biochemical pathways related to cell death and energy metabolism .
Result of Action
The result of flucofuron’s action is the induction of programmed cell death in the parasites . This leads to the death of Leishmania amazonensis and Trypanosoma cruzi , effectively treating the diseases caused by these parasites .
Action Environment
It is known that flucofuron has activity against various vectors , suggesting that it may be effective in various environments where these vectors are present
生化分析
Biochemical Properties
Flucofuron plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit the synthesis of enzymes required for breaking down keratin . Additionally, flucofuron demonstrates activity against microorganisms by inducing programmed cell death . This interaction suggests that flucofuron may bind to specific proteins or enzymes, altering their function and leading to cellular apoptosis.
Cellular Effects
Flucofuron exerts significant effects on various types of cells and cellular processes. It has been shown to influence cell function by inducing programmed cell death in parasites such as Leishmania amazonensis and Trypanosoma cruzi . This effect is likely mediated through the disruption of cell signaling pathways and alterations in gene expression. Flucofuron also impacts cellular metabolism, potentially affecting the energy production and overall viability of the cells it targets.
Molecular Mechanism
The molecular mechanism of flucofuron involves its binding interactions with biomolecules, leading to enzyme inhibition and changes in gene expression. Flucofuron has been reported to inhibit the synthesis of enzymes necessary for keratin breakdown . This inhibition disrupts the normal metabolic processes within the cell, leading to programmed cell death. Additionally, flucofuron may interact with specific receptors or proteins, triggering a cascade of molecular events that result in cellular apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of flucofuron have been observed to change over time. Studies have shown that flucofuron remains stable under various conditions, maintaining its activity against target pathogens . Long-term exposure to flucofuron may lead to degradation and reduced efficacy. In vitro and in vivo studies have demonstrated that flucofuron can induce long-term effects on cellular function, including sustained inhibition of enzyme activity and prolonged cellular apoptosis .
Dosage Effects in Animal Models
The effects of flucofuron vary with different dosages in animal models. At lower doses, flucofuron has been shown to effectively inhibit the growth of target pathogens without causing significant toxicity . At higher doses, flucofuron may exhibit toxic or adverse effects, including damage to healthy tissues and organs. Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy without inducing toxicity.
Metabolic Pathways
Flucofuron is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. It has been shown to affect metabolic flux and alter metabolite levels within the cell . The compound’s interaction with specific enzymes may lead to the accumulation or depletion of certain metabolites, impacting overall cellular function and viability.
Transport and Distribution
Within cells and tissues, flucofuron is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the localization and accumulation of flucofuron in specific cellular compartments. The compound’s distribution within the cell can influence its activity and effectiveness in targeting pathogens.
Subcellular Localization
Flucofuron exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for flucofuron’s ability to interact with its target biomolecules and exert its therapeutic effects.
属性
IUPAC Name |
1,3-bis[4-chloro-3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2F6N2O/c16-11-3-1-7(5-9(11)14(18,19)20)24-13(26)25-8-2-4-12(17)10(6-8)15(21,22)23/h1-6H,(H2,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOVRDBEJDIBMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2F6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50891521 | |
| Record name | N,N′-Bis[4-chloro-3-(trifluoromethyl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50891521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
370-50-3 | |
| Record name | Flucofuron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=370-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flucofuron [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000370503 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N′-Bis[4-chloro-3-(trifluoromethyl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50891521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-bis(4-chloro-α,α,α-trifluoro-m-tolyl)urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.117 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUCOFURON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3V3S70655 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

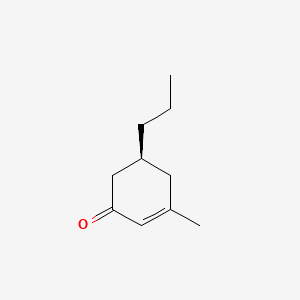
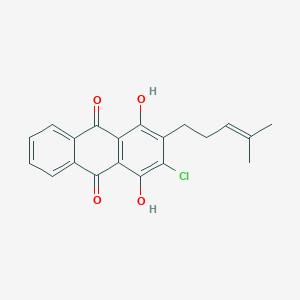
![2-amino-3-cyano-5-oxo-1'-spiro[7,8-dihydro-6H-1-benzopyran-4,4'-piperidine]carboxylic acid (phenylmethyl) ester](/img/structure/B1212081.png)
![4-amino-N5-[2-(4-morpholinyl)ethyl]-N5-[1-oxo-1-[(phenylmethyl)amino]propan-2-yl]isothiazole-3,5-dicarboxamide](/img/structure/B1212083.png)
![2-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-2-phenylacetonitrile](/img/structure/B1212084.png)
![1-[1-[1-(1,3-Benzodioxol-5-ylmethyl)-5-tetrazolyl]-2-methylpropyl]-4-phenylpiperazine](/img/structure/B1212086.png)
